molecular formula C16H21N3O2 B3008959 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1704620-98-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B3008959
CAS RN: 1704620-98-3
M. Wt: 287.363
InChI Key: FFMNYOFNTNBZBV-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups. The bicyclo[2.2.1]hept-5-ene part refers to a specific type of cycloalkene, a class of organic compounds composed of carbon and hydrogen atoms arranged in a ring structure . The tetrahydro-2H-pyran and 1H-pyrazol parts refer to a pyran and a pyrazole ring, respectively, which are common structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The bicyclic structure could impart a certain degree of rigidity to the molecule, while the pyran and pyrazole rings could introduce additional functionalization sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in pharmaceuticals, and the synthesis of tetrahydrobenzo[b]pyrans and pyrazole derivatives represents a significant area of interest. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of developing new strategies for their construction due to their considerable importance in naturally occurring compounds and drug molecules (Kiyani, 2018). Similarly, the synthesis of pyrazole heterocycles is crucial due to their widespread biological activities, including anticancer, analgesic, and antimicrobial effects. Various methods, including condensation and cyclization, have been successfully employed to synthesize these heterocycles under different conditions (Dar & Shamsuzzaman, 2015).

Biological Applications

Pyrazoline derivatives are known for their diverse biological properties. Recent reviews have shed light on the therapeutic applications of these compounds, highlighting their antimicrobial, anti-inflammatory, antidepressant, anticancer, and other pharmacological effects. This underscores the potential of pyrazoline derivatives in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012). Moreover, the synthesis of pyrazoline derivatives has been explored for anticancer activities, indicating the ongoing interest in utilizing these compounds for cancer treatment (Ray et al., 2022).

Enaminones and Enaminoketones

The use of enaminoketones and enaminonitriles as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is noteworthy. These compounds serve as scaffolds for annulation and have been recognized for their potential anticonvulsant properties, illustrating their significance in synthesizing biologically active compounds (Negri, Kascheres, & Kascheres, 2004).

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNYOFNTNBZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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